Cyclopeptine

Overview

Description

Mechanism of Action

Target of Action

Cyclopeptine primarily targets the gamma-aminobutyric acid (GABA) receptor-ionophore complex . It acts as a GABA modulator, affecting the complex without acting as an agonist or antagonist . This interaction with the GABA receptors plays a crucial role in its overall mechanism of action.

Mode of Action

It is known to affect the gaba-a receptors, which have at least three allosteric sites at which modulators act . This compound influences these sites, leading to changes in the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Biochemical Pathways

This compound is an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium . It is formed when this compound synthase catalyzes the activation of anthranilic acid and phenylalanine, synthesizes two peptide bonds, and completes methylation using S-adenosylmethionine . This biochemical pathway is crucial for the production of this compound and its subsequent effects.

Pharmacokinetics

Cyclopeptides, the class of compounds to which this compound belongs, are known for their inherent stability and membrane permeability

Preparation Methods

Cyclopeptine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of a benzylamine derivative and a suitable diketone, followed by cyclization under acidic or basic conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclopeptine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclopeptine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying benzodiazepine chemistry and reactions.

Biology: This compound’s role as a GABA modulator makes it valuable in neurobiological studies.

Medicine: Its potential therapeutic effects are being explored, particularly in the context of neurological disorders.

Comparison with Similar Compounds

Cyclopeptine is unique among benzodiazepinones due to its specific substitutions at positions 3 and 4. Similar compounds include other benzodiazepinones like diazepam and lorazepam, which also interact with GABA receptors but have different substitution patterns and pharmacological profiles . This compound’s unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name |

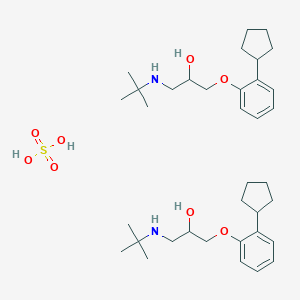

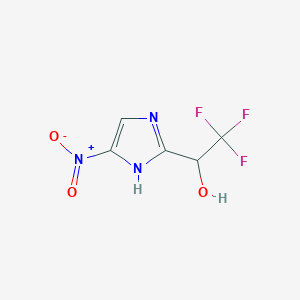

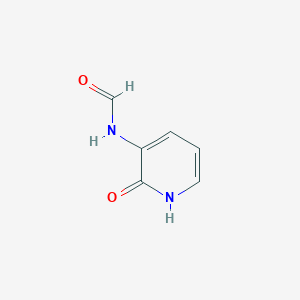

(3S)-3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNKZMAMGACTL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965124 | |

| Record name | 3-Benzyl-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50886-63-0 | |

| Record name | Cyclopeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50886-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopeptine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050886630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF63NR5JR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyclopeptin and what is its significance in natural product research?

A1: Cyclopeptin, also known as cyclopeptine, is a benzodiazepine alkaloid produced by certain fungal species, notably Penicillium cyclopium. It serves as a crucial intermediate in the biosynthesis of other bioactive alkaloids, such as viridicatin and cyclopenin [, ]. This positions cyclopeptin as a valuable target for understanding fungal secondary metabolism and exploring its potential applications.

Q2: What is the molecular formula and weight of cyclopeptin?

A2: Cyclopeptin has the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol.

Q3: How is cyclopeptin biosynthesized in Penicillium cyclopium?

A3: Cyclopeptin biosynthesis involves a multi-step enzymatic pathway in Penicillium cyclopium. The precursor amino acids, L-phenylalanine and anthranilic acid, along with a methyl group from L-methionine, are assembled by this compound synthetase [, ]. This enzyme exhibits several partial activities, including adenylyltransferase activity for both anthranilic acid and L-phenylalanine, and the ability to bind L-phenylalanine as a thioester []. These coordinated enzymatic activities ultimately yield cyclopeptin.

Q4: What is the role of this compound dehydrogenase in relation to cyclopeptin?

A4: this compound dehydrogenase is an enzyme found in Penicillium cyclopium that catalyzes the reversible conversion of cyclopeptin to dehydrocyclopeptin [, ]. This dehydrogenation step is crucial for the subsequent enzymatic transformations in the biosynthetic pathway leading to other alkaloids like cyclopenin and viridicatin.

Q5: How does the structure of cyclopeptin relate to its conversion into dehydrocyclopeptin?

A5: this compound dehydrogenase exhibits stereospecificity in its action on cyclopeptin []. The enzyme specifically removes hydrogen atoms from cyclopeptin, leading to the formation of a double bond and yielding dehydrocyclopeptin. This structural change is essential for the subsequent epoxidation step in the biosynthesis of cyclopenin.

Q6: What is the role of AsqJ in the biosynthesis of viridicatin?

A6: AsqJ is a non-heme iron(II) and 2-oxoglutarate (2OG) dependent dioxygenase crucial for viridicatin biosynthesis in Aspergillus nidulans [, , ]. It catalyzes two sequential reactions: the desaturation of cyclopeptin to dehydrocyclopeptin and the subsequent epoxidation of dehydrocyclopeptin, ultimately leading to the formation of cyclopenin, a precursor to viridicatin.

Q7: How does AsqJ interact with cyclopeptin and its C3 epimer?

A7: X-ray crystallography studies have revealed the structural basis for AsqJ interaction with cyclopeptin and its C3 epimer []. These structures provide valuable insights into the enzyme's active site and substrate binding, aiding in the understanding of its catalytic mechanism.

Q8: What is the proposed mechanism for the AsqJ-catalyzed desaturation of cyclopeptin?

A8: Mechanistic studies, including the use of substrate analogs and QM/MM simulations, suggest that AsqJ-catalyzed desaturation proceeds via a radical mechanism [, ]. An iron(IV)-oxo intermediate, formed within the AsqJ active site, abstracts a hydrogen atom from cyclopeptin. This initiates a series of electron transfer steps, ultimately leading to the formation of the double bond in dehydrocyclopeptin.

Q9: What is the significance of the peroxidic intermediate in the AsqJ reaction?

A9: A peroxidic intermediate has been identified in the AsqJ catalytic cycle using high-resolution X-ray crystallography []. This intermediate, bridging the substrate and the active site iron, plays a crucial role in substrate epoxidation. Its homolytic cleavage generates the high-valent ferryl species (FeIV = O) that drives the next catalytic cycle.

Q10: Has the AsqJ enzyme been engineered to understand its mechanism or alter its activity?

A10: Yes, researchers have created AsqJ mutants, such as AsqJ_V72I and AsqJ_V72K, to probe the enzyme's mechanism and substrate specificity [, ]. Structural studies of these mutants in complex with cyclopeptin and its derivatives have provided insights into the roles of specific amino acid residues in substrate binding and catalysis.

Q11: What other secondary metabolites are found alongside cyclopeptin in fungi?

A11: Cyclopeptin is often found alongside other secondary metabolites in fungi, including:

- Viridicatin and viridicatol: These quinoline alkaloids share a biosynthetic pathway with cyclopeptin and exhibit various biological activities [, , ].

- Cyclopenin and cyclopenol: These benzodiazepine alkaloids are intermediates in the viridicatin pathway and also possess biological activities [, , ].

- Roquefortine C: A tremorgenic mycotoxin found in some Penicillium species [, ].

- Other metabolites: Depending on the fungal species and strain, other compounds like terrestric acid, meleagrin, and various mycotoxins can be present [, , ].

Q12: Have any biological activities been reported for cyclopeptin?

A12: While cyclopeptin itself has not been extensively studied for biological activity, a novel derivative, 14-hydroxy-cyclopeptine, isolated from a deep-sea Aspergillus sp., exhibited inhibitory activity against nitric oxide production in a macrophage cell line []. This finding suggests potential for cyclopeptin derivatives as anti-inflammatory agents.

Q13: What analytical techniques are commonly used to identify and quantify cyclopeptin?

A13: Cyclopeptin can be identified and quantified using a combination of techniques:

- High-performance liquid chromatography (HPLC): This method separates cyclopeptin from other metabolites in complex mixtures [, ].

- Mass spectrometry (MS): Coupled with HPLC, MS allows for accurate identification and quantification based on the mass-to-charge ratio of cyclopeptin [, ].

- Nuclear magnetic resonance (NMR) spectroscopy: 1D and 2D NMR experiments provide detailed structural information about cyclopeptin [, ].

Q14: Are there any known methods for the chemical synthesis of cyclopeptin?

A14: Yes, a new method for synthesizing 1,4-benzodiazepine-2,5-diones, including cyclopeptin, has been reported []. This approach involves using dry HCl gas in dimethylformamide (DMF) to react an anthranilic acid derivative with an amino ester.

Q15: What is the historical context of cyclopeptin research?

A15: The discovery and characterization of cyclopeptin emerged from research on the biosynthesis of benzodiazepine and quinoline alkaloids in Penicillium cyclopium [, ]. This research, spanning several decades, has elucidated the intricate enzymatic pathways responsible for producing these alkaloids, highlighting the role of cyclopeptin as a key intermediate.

Q16: What are the potential applications of cyclopeptin research?

A16: Research on cyclopeptin and its biosynthetic pathway holds potential for various applications, including:

- Drug discovery: Exploring the biological activities of cyclopeptin and its derivatives, such as the anti-inflammatory activity observed for 14-hydroxy-cyclopeptine, may lead to the development of new therapeutic agents [].

- Biotechnology: Understanding the enzymatic machinery involved in cyclopeptin biosynthesis could facilitate the development of biocatalytic processes for producing valuable alkaloids or their analogs [].

Q17: What are the future directions for cyclopeptin research?

A17: Future research on cyclopeptin may focus on:

- Elucidating the full biosynthetic pathway: While significant progress has been made, further research is needed to fully characterize all the enzymes and intermediates involved in the biosynthesis of cyclopeptin and related alkaloids [].

- Investigating the biological activities: Comprehensive studies on the biological activities of cyclopeptin and its derivatives, including their mechanisms of action, are crucial to assess their therapeutic potential [].

- Developing synthetic strategies: Exploring efficient and versatile synthetic routes for producing cyclopeptin and its analogs will be essential for facilitating further research and potential applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)